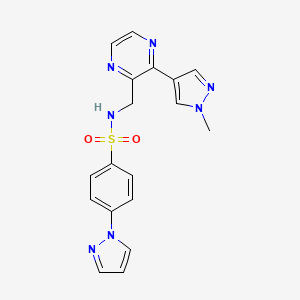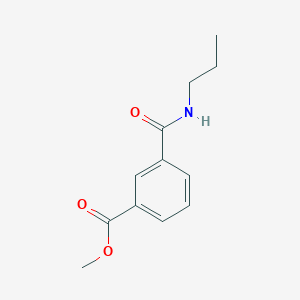
5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyrazole family and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has also been shown to bind to and activate peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has also been shown to reduce inflammation by inhibiting the activity of COX-2. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has several advantages for use in lab experiments. This compound has been extensively studied and has a well-established synthesis method. 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester is also relatively stable and can be easily stored for long periods of time. However, there are also limitations to using 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester in lab experiments. This compound is relatively expensive and may not be readily available in large quantities. Additionally, the mechanism of action of 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester and its effects on various enzymes and receptors in the body. Finally, there is a need for more studies to explore the potential side effects of 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester and its safety profile in humans.
Synthesemethoden
5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester can be synthesized using a multi-step process that involves the reaction of 4-difluoromethoxybenzaldehyde with hydrazine hydrate to form 4-difluoromethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 5-(4-difluoromethoxy-phenyl)-3-hydroxy-1H-pyrazole. Finally, this compound is methylated using dimethyl sulfate to form 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
methyl 3-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c1-18-11(17)10-6-9(15-16-10)7-2-4-8(5-3-7)19-12(13)14/h2-6,12H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPNRGJEIISYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2734551.png)

![N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2734554.png)

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2734556.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-methoxy-2-(3-methoxyphenyl)ethanone;hydrochloride](/img/structure/B2734557.png)

![({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine](/img/structure/B2734563.png)
![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 2-phenoxypyridine-3-carboxylate](/img/structure/B2734564.png)
![11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole](/img/structure/B2734567.png)



![6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2734572.png)